4-Cyclopropoxy-3-(methylthio)benzaldehyde
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Overview
Description
4-Cyclopropoxy-3-(methylsulfanyl)benzaldehyde is an organic compound with the molecular formula C11H12O2S and a molecular weight of 208.28 g/mol This compound features a benzaldehyde core substituted with a cyclopropoxy group at the 4-position and a methylsulfanyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through electrophilic aromatic substitution reactions, where the benzaldehyde is first functionalized with the desired substituents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-3-(methylsulfanyl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 4-Cyclopropoxy-3-(methylsulfanyl)benzoic acid.
Reduction: Formation of 4-Cyclopropoxy-3-(methylsulfanyl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
4-Cyclopropoxy-3-(methylsulfanyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-(methylsulfanyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropoxy and methylsulfanyl groups may also contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-4-(methylsulfanyl)benzaldehyde: Similar structure but with different positions of the substituents.
4-Cyclopropoxybenzaldehyde: Lacks the methylsulfanyl group.
3-(Methylsulfanyl)benzaldehyde: Lacks the cyclopropoxy group.
Uniqueness
4-Cyclopropoxy-3-(methylsulfanyl)benzaldehyde is unique due to the presence of both cyclopropoxy and methylsulfanyl groups, which impart distinct chemical and physical properties.
Properties
Molecular Formula |
C11H12O2S |
---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C11H12O2S/c1-14-11-6-8(7-12)2-5-10(11)13-9-3-4-9/h2,5-7,9H,3-4H2,1H3 |
InChI Key |
KYYASLWVWCQYHQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)C=O)OC2CC2 |
Origin of Product |
United States |
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